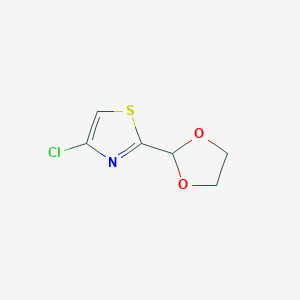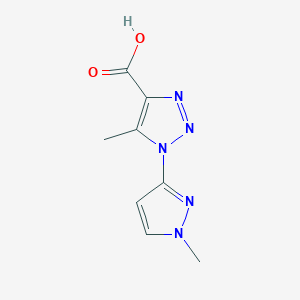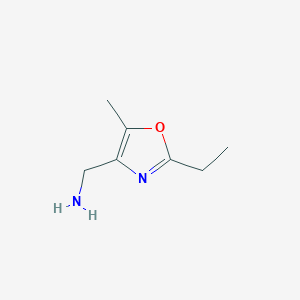
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Vue d'ensemble
Description
The compound “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a dioxolane group, which is a type of acetal .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” were not found, related compounds have been synthesized through various methods. For instance, 4-Chloro-2-[1,3]dioxolan-2-yl-phenol was synthesized through experiments. Another method involves the use of the E. coli system to overexpress the phenylalanine dehydrogenase (PheDH) from Sporosarcina sp .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” were not found, related compounds have been involved in various chemical reactions. For example, 2-chloroquinoline-3-carbaldehydes have been involved in reactions with primary amines to produce Schiff’s bases .Applications De Recherche Scientifique
Organic Synthesis Building Blocks
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing complex molecules. For instance, it can undergo substitution reactions to introduce different functional groups, which are essential in the development of pharmaceuticals and agrochemicals .
Suzuki–Miyaura Coupling
This compound is potentially useful in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its thiazole ring can act as an effective leaving group, facilitating the coupling of boronic acids with aryl halides to create biaryl compounds, which are significant in medicinal chemistry .
Protodeboronation Studies
In the field of protodeboronation, 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole could be used to study the removal of boron groups from boronic esters. This is crucial for understanding the stability and reactivity of boronic ester compounds, which are commonly used in various organic reactions .
Biocatalysis
The dioxolane moiety of the compound suggests its potential application in biocatalysis, particularly in synthesizing chiral drug intermediates. Biocatalysts can leverage the unique stereochemistry of dioxolanes for high selectivity in producing enantiomerically pure compounds, which is vital for the pharmaceutical industry .
Propriétés
IUPAC Name |
4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSKPSGMACJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)





![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)



![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)